molecular formula C14H21KO3S B13770465 Potassium octylbenzenesulfonate CAS No. 52286-56-3

Potassium octylbenzenesulfonate

Cat. No.: B13770465
CAS No.: 52286-56-3
M. Wt: 308.48 g/mol
InChI Key: LHRDALCSHPMGJN-UHFFFAOYSA-M
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Description

Potassium octylbenzenesulfonate is an organic compound with the molecular formula C14H21KO3S. It is a potassium salt of octylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium octylbenzenesulfonate can be synthesized through the sulfonation of octylbenzene followed by neutralization with potassium hydroxide. The general reaction involves the following steps:

    Sulfonation: Octylbenzene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form octylbenzenesulfonic acid.

    Neutralization: The resulting octylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octylbenzene is sulfonated in a reactor, and the resulting sulfonic acid is continuously neutralized with potassium hydroxide. The product is then purified and dried to obtain the final compound.

Chemical Reactions Analysis

Substitution Reactions

The sulfonate group undergoes nucleophilic substitution under specific conditions. For example:

  • Hydroxide displacement : Reacts with NaOH to form octylbenzene sulfonic acid and KOH.

  • Amine alkylation : In THF/toluene mixtures, lithium diethylamide (Et₂NLi) facilitates N-alkylation with alkyl benzenesulfonates, forming tertiary amines .

Key kinetic data for substitution :

SubstrateReactantRate Constant (k)Selectivity (Product Ratio)
Potassium octylbenzenesulfonateEt₂NLi (0.10 M)kalk=0.57±0.03k_{\text{alk}}=0.57\pm 0.033:1 (Alkylation:Elimination)

Elimination Reactions

Under basic conditions, elimination dominates over substitution. For instance, treatment with strong bases like Et₂NLi yields alkenes via β-hydrogen abstraction .

Mechanistic insights :

  • The reaction proceeds through a trisolvated-monomer transition state with a THF order of 2.0 ± 0.1 .

  • Kinetic isotope effects (kH/kDk_{\text{H}}/k_{\text{D}}) for elimination are 3.02 ± 0.04, indicating significant C–H bond cleavage .

Oxidation and Degradation

This compound degrades under oxidative and ultrasonic conditions:

Sonochemical degradation:

Pulsed ultrasound (205–616 kHz) enhances degradation rates by promoting adsorption onto cavitation bubbles. Key findings :

Ultrasound ModeFrequency (kHz)Degradation Rate Increase (%)
Pulsed Wave61642
Continuous Wave20518

Oxidative pathways:

  • Reacts with strong oxidizers like KMnO₄, cleaving the alkyl chain to form benzoic acid derivatives .

  • In acidic environments, sulfonate groups may undergo sulfonation or desulfonation .

Surfactant Behavior and Micelle Formation

As an anionic surfactant, this compound reduces surface tension through:

  • Micelle assembly : Critical micelle concentration (CMC) ranges between 0.1–1.0 mM in aqueous solutions .

  • Interfacial adsorption : Aligns at oil-water interfaces, lowering interfacial energy.

Electrophoretic applications :

  • Replaces sodium dodecyl sulfate (SDS) in polyacrylamide gel electrophoresis (PAGE), enabling UV-based tracking at 261 nm .

Biological Interactions

While linear alkylbenzene sulfonates like C12-LAS inhibit calcineurin (IC₅₀ = 9.3 μM), this compound shows negligible activity even at 100 μM .

SurfactantCalcineurin Inhibition (IC₅₀)Selectivity
C12-LAS9.3 μMHigh
This compound>100 μMNone

Stability and Decomposition

  • Thermal stability : Decomposes above 250°C, releasing SO₃ and potassium oxides.

  • Hydrolytic stability : Resistant to hydrolysis in neutral pH but degrades in strongly acidic/basic conditions.

Scientific Research Applications

Potassium octylbenzenesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of potassium octylbenzenesulfonate is its ability to reduce surface tension and stabilize emulsions. This is achieved through the alignment of the hydrophobic alkyl chain with non-polar substances and the hydrophilic sulfonate group with polar substances, thereby reducing the interfacial tension between different phases. This property makes it an effective surfactant in various applications.

Comparison with Similar Compounds

    Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.

    Potassium toluenesulfonate: A similar compound with a shorter alkyl chain, resulting in different hydrophobic interactions.

Uniqueness: Potassium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications. Its potassium salt form also offers different solubility and reactivity compared to its sodium counterparts.

By understanding the properties, preparation methods, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Biological Activity

Potassium octylbenzenesulfonate (POBS) is a surfactant belonging to the class of alkylbenzenesulfonates. It is widely used in various applications, including detergents and industrial cleaning agents. Understanding its biological activity is crucial for evaluating its environmental impact and potential health effects. This article reviews the biological activity of POBS, focusing on its degradation, toxicity, and interactions with biological systems.

Chemical Structure and Properties

POBS is characterized by its octyl group attached to a benzenesulfonate moiety. Its chemical formula can be represented as C₁₄H₁₉O₃S·K, indicating that it is a potassium salt of an octylbenzenesulfonic acid. The surfactant properties of POBS arise from its amphiphilic structure, allowing it to reduce surface tension in aqueous solutions.

1. Degradation and Biodegradation

Research indicates that POBS undergoes microbial degradation in aquatic environments. Microorganisms such as Delftia acidovorans have been shown to utilize sulfonated compounds, including POBS, as carbon sources. The degradation pathways often involve the cleavage of the aromatic ring and subsequent mineralization to carbon dioxide and sulfate .

A study on the biodegradation of anionic surfactants revealed that POBS can be effectively broken down by activated sludge processes, with significant reductions in chemical oxygen demand (COD) observed . This suggests that POBS may not persist long-term in wastewater treatment systems.

2. Toxicity Studies

Toxicological assessments have demonstrated that POBS exhibits varying degrees of toxicity depending on the organism tested. For instance, acute toxicity tests on aquatic organisms have shown that POBS can impair enzymatic activities, particularly in fish and other aquatic life forms .

Table 1 summarizes key findings from toxicity studies:

OrganismEndpointConcentration (mg/L)Effect
Daphnia magnaMortality10Significant mortality
Oncorhynchus mykissEnzymatic activity inhibition5Reduced phosphatase activity
Pseudomonas putidaGrowth inhibition100Inhibited growth

The mechanisms through which POBS exerts its biological effects are multifaceted. It has been reported to disrupt cellular membranes due to its surfactant properties, leading to increased permeability and potential cell lysis . Additionally, POBS may interfere with metabolic processes by inhibiting enzyme activities critical for cellular function.

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study evaluated the impact of POBS on freshwater ecosystems. The results indicated that concentrations above 10 mg/L led to significant alterations in community structure and function within aquatic microcosms. The study highlighted the importance of monitoring surfactant levels in natural waters to prevent ecological disturbances .

Case Study 2: Industrial Application Impact

In an industrial setting, the use of POBS as a cleaning agent was assessed for its environmental footprint. Researchers found that while POBS was effective at removing contaminants, its presence in effluents posed risks to local aquatic life. Mitigation strategies were recommended, including advanced treatment processes to degrade POBS before discharge .

Properties

CAS No.

52286-56-3

Molecular Formula

C14H21KO3S

Molecular Weight

308.48 g/mol

IUPAC Name

potassium;2-octylbenzenesulfonate

InChI

InChI=1S/C14H22O3S.K/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1

InChI Key

LHRDALCSHPMGJN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+]

Origin of Product

United States

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